4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
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Overview
Description
4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dimethylamino group and a methylthio-benzo[d]thiazolyl moiety, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
The compound, 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, is a complex molecule with potential biological activity. and Cysteine (Cys) in biological systems.
Mode of Action
Based on the structure and the targets of similar compounds, it can be inferred that it might interact with its targets throughhydrogen bonding and van der Waals interactions . The presence of the dimethylamino group and the benzothiazole ring could potentially facilitate these interactions.
Biochemical Pathways
Similar compounds have been reported to inhibit theLTB4 receptor , suggesting a potential role in modulating inflammatory responses
Pharmacokinetics
Similar compounds have been reported to have good thermal and electrochemical stability , which could potentially influence their bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been reported to exhibitantimycobacterial activity and fluorescent properties , suggesting potential applications in the treatment of tuberculosis and as fluorescent probes, respectively.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the solvent polarity has been reported to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves a multi-step process. One efficient method includes the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and a substituted aldehyde . This one-pot procedure is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting bacterial infections.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminothiazol-4-yl)benzo[b]furan derivatives: These compounds share a similar thiazole core and have been studied for their inhibitory activity against leukotriene B4 receptors.
Tetraarylimidazole derivatives: These compounds exhibit aggregation-induced emission (AIE) characteristics and are used in fluorescent dye applications.
Uniqueness
4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is unique due to its combination of a dimethylamino group and a methylthio-benzo[d]thiazolyl moiety, which confer specific electronic and steric properties. This makes it particularly effective as a quorum sensing inhibitor, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(dimethylamino)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-20(2)13-7-4-11(5-8-13)16(21)18-12-6-9-14-15(10-12)23-17(19-14)22-3/h4-10H,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBJBEIBIXCOSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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